An In-depth Technical Guide to 2-Bromo-3-(bromomethyl)pyridine: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 2-Bromo-3-(bromomethyl)pyridine: A Versatile Heterocyclic Building Block
Introduction
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Bromo-3-(bromomethyl)pyridine, a key intermediate in modern organic synthesis. It is important to note that the nomenclature for this compound can be a source of confusion. This guide will focus on the compound with a single bromine atom on the methyl group at the 3-position of the pyridine ring, as this is the predominantly available and documented substance. The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle.[1] The strategic placement of two distinct bromine atoms on 2-Bromo-3-(bromomethyl)pyridine offers differential reactivity, making it a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the fields of drug discovery and agrochemicals.[2][3]
Chemical Structure and Properties
The molecular structure of 2-Bromo-3-(bromomethyl)pyridine consists of a pyridine ring substituted with a bromine atom at the 2-position and a bromomethyl group at the 3-position. This arrangement of functional groups is crucial to its reactivity profile.
Structural Diagram
Caption: Chemical structure of 2-Bromo-3-(bromomethyl)pyridine.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-3-(bromomethyl)pyridine is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂N | [4][5][6] |
| Molecular Weight | 250.92 g/mol | [4][6] |
| CAS Number | 94446-97-6 | [4][5][7] |
| Appearance | Solid, Semi-Solid, or Liquid | [7] |
| Purity | Typically ≥95% | [5][7] |
| IUPAC Name | 2-bromo-3-(bromomethyl)pyridine | [4][5] |
| InChI Key | NEWLOSCWMVKPGI-UHFFFAOYSA-N | [4][5][7] |
| SMILES | C1=CC(=C(N=C1)Br)CBr | [4][5] |
| Storage Conditions | Keep in a dark place, inert atmosphere, store in a freezer under -20°C | [7][8] |
Synthesis and Mechanistic Insights
The synthesis of 2-Bromo-3-(bromomethyl)pyridine typically originates from 2-Bromo-3-methylpyridine. The key transformation is the bromination of the methyl group, which can be achieved through a radical substitution reaction.
Proposed Synthetic Workflow
Caption: Synthetic workflow for 2-Bromo-3-(bromomethyl)pyridine.
Experimental Protocol: Radical Bromination of 2-Bromo-3-methylpyridine
This protocol describes a general procedure for the synthesis of 2-Bromo-3-(bromomethyl)pyridine.
Materials:
-
2-Bromo-3-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azo-bis-isobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-3-methylpyridine (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or BPO to the solution.
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide.
-
Extraction: Wash the filtrate with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is the preferred reagent for allylic and benzylic bromination as it provides a low, constant concentration of bromine, which favors the desired radical substitution over competing ionic reactions.
-
Radical Initiator: AIBN or BPO is used to initiate the radical chain reaction by providing an initial source of radicals upon thermal decomposition.
-
Inert Solvent: Carbon tetrachloride is a classic solvent for these reactions due to its inertness and ability to dissolve the reactants. However, due to its toxicity, other solvents like cyclohexane or acetonitrile can be used.[9]
Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Bromo-3-(bromomethyl)pyridine stems from the differential reactivity of its two bromine atoms. The bromomethyl group is significantly more reactive towards nucleophilic substitution than the bromine atom on the pyridine ring.
-
Bromomethyl Group: This group behaves like a benzylic halide, making it highly susceptible to SN2 reactions with a wide range of nucleophiles under mild conditions.[2] This allows for the selective introduction of various functional groups at this position while leaving the aryl bromide intact.[2]
-
2-Bromo Group: The bromine atom on the pyridine ring is less reactive towards nucleophilic substitution but is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions.[10] This allows for the formation of carbon-carbon and carbon-heteroatom bonds.
This dual reactivity enables a stepwise functionalization strategy, making 2-Bromo-3-(bromomethyl)pyridine a valuable precursor for creating diverse molecular libraries for screening in drug discovery and agrochemical development.[2][3] Pyridine and its derivatives are integral to many pharmaceuticals, acting as scaffolds for a wide range of therapeutic agents.[1]
Spectroscopic Profile
While detailed spectral data is not always publicly available, the expected spectroscopic characteristics of 2-Bromo-3-(bromomethyl)pyridine can be predicted based on its structure.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The methylene protons of the bromomethyl group will appear as a singlet at approximately δ 4.5-5.0 ppm. |
| ¹³C NMR | Signals for the five distinct pyridine ring carbons will be observed in the aromatic region (δ 120-160 ppm). The carbon of the bromomethyl group will appear further upfield (δ 30-40 ppm). |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and C-Br stretching (~500-700 cm⁻¹).[11] |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (due to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) will be observed as a cluster of peaks. |
Safety and Handling
2-Bromo-3-(bromomethyl)pyridine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation).[4]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
2-Bromo-3-(bromomethyl)pyridine is a synthetically valuable building block due to the presence of two differentially reactive bromine atoms. Its ability to undergo selective nucleophilic substitution at the bromomethyl group, followed by cross-coupling reactions at the 2-position of the pyridine ring, provides a powerful strategy for the synthesis of complex, functionalized heterocyclic molecules. This versatility makes it an important intermediate in the development of new pharmaceuticals and agrochemicals, where the pyridine scaffold is a privileged structure. Proper handling and an understanding of its reactivity are essential for its effective and safe use in a research and development setting.
References
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PubChem. (n.d.). 2-Bromo-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]
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Der Pharma Chemica. (2015). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. Retrieved from [Link]
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ResearchGate. (n.d.). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-Bromo-3-pyridinemethanol. Retrieved from [Link]
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Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
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Molecules. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
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